3-Bromo-N,N-dimethylpropan-1-amine
Overview
Description
“3-Bromo-N,N-dimethylpropan-1-amine” is a chemical compound with the molecular formula C5H12BrN . It is also known as "(3-bromo -propyl)-dimethyl amine" . The compound can exist in a hydrobromide form with the molecular formula C5H13Br2N .
Synthesis Analysis
The compound is known to be used as a working standard or secondary reference standard . It can be used as a reagent to introduce a propylamine group to the molecular skeleton .Molecular Structure Analysis
The molecular structure of “3-Bromo-N,N-dimethylpropan-1-amine” can be represented by the SMILES stringCN(C)CCCBr
. Chemical Reactions Analysis
The compound is used in various chemical reactions. For instance, it is used as a reagent to introduce a propylamine group to the molecular skeleton .Scientific Research Applications
- Field : Organic Chemistry
- Application : 3-Bromo-N,N-dimethylpropan-1-amine is used in the synthesis of 3-(bromoacetyl)coumarin derivatives, which are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These compounds have been used to prepare a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
- Field : Organic Chemistry
- Application : 3-Bromo-N,N-dimethylpropan-1-amine is involved in fluorination using metal fluoride in the presence of 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (AdBrettPhos)-based Pd precatalyst, used to prepare 3-fluoro-N,N-dimethylaniline .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this process is the preparation of 3-fluoro-N,N-dimethylaniline .
- Field : Organic Chemistry
- Application : 3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce propylamine group to the molecular skeleton .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this process is the introduction of a propylamine group to the molecular skeleton .
Synthesis of Polyfunctionalized Heterocyclic Systems
Fluorination
- Field : Organic Chemistry
- Application : 3-Bromo-N,N-dimethylpropan-1-amine is used in the synthesis of photochemically and thermally reactive azobenzene rotaxane .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this process is the synthesis of photochemically and thermally reactive azobenzene rotaxane .
- Field : Organic Chemistry
- Application : 3-Bromo-N,N-dimethylpropan-1-amine is used in the synthesis of indolocarbazole-containing rotaxane .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this process is the synthesis of indolocarbazole-containing rotaxane .
- Field : Pharmaceutical Chemistry
- Application : 3-Bromo-N,N-dimethylpropan-1-amine can be used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this process is the synthesis of various pharmaceutical compounds .
Synthesis of Photochemically and Thermally Reactive Azobenzene Rotaxane
Synthesis of Indolocarbazole-Containing Rotaxane
Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application : 3-Bromo-N,N-dimethylpropan-1-amine is used in the synthesis of indenoisoquinoline based active topoisomerase I inhibitors as anticancer agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this process is the synthesis of active topoisomerase I inhibitors .
- Field : Pharmaceutical Chemistry
- Application : 3-Bromo-N,N-dimethylpropan-1-amine can be used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this process is the synthesis of various pharmaceutical compounds .
Synthesis of Active Topoisomerase I Inhibitors
Pharmaceutical Intermediate
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H332, and H335. Precautionary measures include P261, P280, and P305+P351+P338 . It should be noted that conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .
properties
IUPAC Name |
3-bromo-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJXEPRNRDVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498359 | |
Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N-dimethylpropan-1-amine | |
CAS RN |
53929-74-1 | |
Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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